Product packaging for Ethyl 2-nitrocyclopropane-1-carboxylate(Cat. No.:CAS No. 1424939-90-1)

Ethyl 2-nitrocyclopropane-1-carboxylate

Cat. No.: B3102785
CAS No.: 1424939-90-1
M. Wt: 159.14 g/mol
InChI Key: XYGGYQYMJUQDKO-UHFFFAOYSA-N
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Description

Ethyl 2-nitrocyclopropane-1-carboxylate is a high-purity chemical building block designed for research applications. As a functionalized cyclopropane derivative, it features both a nitro group and an ester moiety on its three-membered ring, making it a versatile intermediate in organic synthesis. Compounds with the nitrocyclopropane structure are of significant interest in medicinal chemistry and drug discovery for the synthesis of constrained molecules and bioactive compounds . The ester functional group enhances the compound's utility as a precursor for further chemical transformations . This product is strictly labeled "For Research Use Only" and is not intended for personal, diagnostic, or therapeutic uses. Researchers should consult safety data sheets and handle this material with appropriate laboratory precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO4 B3102785 Ethyl 2-nitrocyclopropane-1-carboxylate CAS No. 1424939-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-nitrocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-2-11-6(8)4-3-5(4)7(9)10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGGYQYMJUQDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformation Pathways of Ethyl 2 Nitrocyclopropane 1 Carboxylate and Its Derivatives

Ring-Opening Reactions

The cleavage of the carbon-carbon bonds of the cyclopropane (B1198618) ring is a dominant reaction pathway, providing access to a diverse range of acyclic and heterocyclic compounds.

Nucleophilic Ring Opening

The electron-deficient nature of the cyclopropane ring, enhanced by the nitro and ester functionalities, makes it susceptible to attack by nucleophiles. These reactions typically proceed via an Sₙ2-like mechanism, leading to 1,3-difunctionalized products.

Donor-acceptor cyclopropanes, such as 3-arylated 2-nitrocyclopropane-1,1-dicarboxylic acid esters, react with dinucleophiles like 2-aminopyridines. nih.govbeilstein-journals.org This reaction proceeds through a ring-opening mechanism, ultimately affording complex heterocyclic structures such as pyrido[1,2-a]pyrimidinones. nih.govbeilstein-journals.org The process involves an initial nucleophilic attack by one of the nitrogen atoms of the aminopyridine on a carbon atom of the cyclopropane ring, followed by an intramolecular cyclization.

The reaction of donor-acceptor cyclopropanes with the azide (B81097) ion is a well-established method for synthesizing polyfunctional azides. nih.gov This transformation is a highly regioselective and stereospecific process that occurs through an Sₙ2-like mechanism. nih.gov The nucleophilic attack of the azide ion happens at the more-substituted C2 atom of the cyclopropane, resulting in a complete inversion of configuration at this center. nih.gov For effective reaction rates and good yields, an excess of the azide salt, the presence of a proton source (like triethylamine (B128534) hydrochloride), and elevated temperatures are often required. researchgate.net The resulting γ-nitro-α-azido esters are versatile intermediates for the construction of various five-, six-, and seven-membered N-heterocycles. nih.govresearchgate.net

Table 1: Summary of Nucleophilic Ring-Opening Reactions

NucleophileReagents/ConditionsProduct TypeRef.
2-AminopyridinesHeatPyrido[1,2-a]pyrimidinones nih.govbeilstein-journals.org
Azide Ion (NaN₃)Et₃N·HCl, DMF, Heatγ-Nitro-α-azido ester nih.govresearchgate.net
Secondary AminesVaries (e.g., HFIP)Functionalized dihydropyrroles/γ-lactams researchgate.net

The ring-opening of donor-acceptor cyclopropanes with various N-nucleophiles, including primary and secondary amines, serves as a direct route to 1,3-functionalized compounds. researchgate.net These reactions are valuable for synthesizing nitrogen-containing heterocycles. For instance, a catalyst-free reaction between donor-acceptor cyclopropanes and primary amines in hexafluoroisopropanol (HFIP) can yield functionalized dihydropyrroles. researchgate.net When cyclopropanes derived from Meldrum's acid are used, the reaction can lead to the formation of γ-lactams. researchgate.net

**3.1.2. Lewis Acid-Induced Ring Opening (e.g., with tin(II) chloride, BF₃·OEt₂) **

Lewis acids can catalyze the ring opening of nitrocyclopropanes by coordinating to the carbonyl and/or nitro groups, which facilitates the cleavage of the strained C-C bonds. nih.govrsc.orgnih.gov The specific outcome of the reaction is highly dependent on the Lewis acid employed.

With tin(II) chloride , acylated nitrocyclopropanes undergo a successive ring-opening/ring-closure process to produce furans. nih.govbeilstein-journals.org The proposed mechanism involves the coordination of the two carbonyl groups to the tin species, which promotes the ring opening of the cyclopropane to form a betaine (B1666868) intermediate. nih.gov Subsequently, the enolate oxygen attacks the benzylic cation to form a five-membered ring, followed by the elimination of nitrous acid to yield the aromatic furan (B31954). nih.gov

In contrast, treatment of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with boron trifluoride diethyl etherate (BF₃·OEt₂) leads to a different transformation. The reaction induces a ring-opening rearrangement combined with a Nef reaction to furnish aroylmethylidene malonates. nih.gov These products are valuable precursors for synthesizing other heterocycles, such as imidazoles and quinoxalines. nih.gov

Table 2: Comparison of Lewis Acid-Induced Ring-Opening Reactions

Lewis AcidSubstrateProductRef.
Tin(II) chloride (SnCl₂)Ethyl 1-benzoyl-2-aryl-3-nitrocyclopropanecarboxylateSubstituted Furan nih.govbeilstein-journals.org
Boron trifluoride diethyl etherate (BF₃·OEt₂)trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylateAroylmethylidene malonate nih.gov

Thermal Ring Opening Processes

Thermal isomerization of cyclopropanes, particularly those with activating groups, can occur, though it often requires high temperatures. For substituted divinylcyclopropanes, thermal cis-trans isomerization requires temperatures around 200 °C and is believed to proceed through a homolytic scission of a C-C bond to form diradical intermediates. nih.gov While specific studies on the purely thermal ring opening of ethyl 2-nitrocyclopropane-1-carboxylate are not detailed in the provided context, the high ring strain makes it a plausible process under sufficient thermal energy. The presence of the nitro and ester groups would be expected to influence the stability of any radical or ionic intermediates formed upon ring cleavage.

Photochemically Promoted Ring-Opening Reactions

Photochemical transformations offer an environmentally benign method for inducing reactions, and three-membered rings are particularly susceptible to such protocols. researchgate.net The photolysis of cyclopropane derivatives, such as cyclopropane carboxaldehyde, can lead to intramolecular rearrangement and the formation of radical species. rsc.org While specific studies on the photochemistry of this compound are not extensively detailed, the principles of visible-light-mediated ring-opening reactions of cyclopropanes are well-established. researchgate.net These reactions typically proceed through the cleavage of a C-C bond within the strained ring, driven by the energy of absorbed light. This generates reactive intermediates that can undergo further transformations, providing pathways to various molecular scaffolds.

Cascade and Rearrangement Reactions

Cascade reactions, which involve a series of intramolecular transformations, are highly efficient for building molecular complexity from simple starting materials. rsc.org this compound is an excellent substrate for such reaction sequences.

Donor-substituted nitrocyclopropanes can undergo spontaneous ring-enlargement to form cyclic nitronates. nih.gov In the case of this compound and its derivatives, this intramolecular rearrangement can be promoted by Lewis acids. For instance, treatment with a catalytic amount of Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) facilitates the transformation of the nitrocyclopropane (B1651597) into a more stable five-membered cyclic nitronate (a 1,2-oxazine-N-oxide derivative). rsc.org This rearrangement is a key step that unlocks further reactivity, converting the nitrocyclopropane into a reactive 1,3-dipole.

The process begins with the coordination of the Lewis acid to the nitrocyclopropane, activating the system. This activation facilitates the cleavage of a C-C bond in the cyclopropane ring and the subsequent formation of a new C-O bond, leading to the expanded cyclic nitronate ring structure. rsc.org

Once formed, the cyclic nitronate intermediate is a potent 1,3-dipole and can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes. rsc.orgnih.govrsc.org This reactivity allows for the one-pot synthesis of complex fused heterocyclic systems.

A notable example is the reaction with substituted phenylacetylenes. After the initial rearrangement to the cyclic nitronate, a thermal cycloaddition reaction with the alkyne yields aziridinoisoxazoles as single diastereomers, highlighting the high selectivity of this cascade protocol. rsc.org Similarly, reacting the in situ generated cyclic nitronate with ethyl acrylate (B77674) leads to the formation of isoxazolo[2,3-b]isoxazole derivatives. rsc.org These reactions demonstrate the synthetic utility of the nitrocyclopropane as a precursor to complex nitrogen-containing heterocycles.

Reactant 1 (Nitrocyclopropane)Reactant 2 (Dipolarophile)Catalyst / ConditionsProductYield
Ethyl 2-nitro-3-phenylcyclopropane-1-carboxylatePhenylacetylene1. Yb(OTf)₃, DCM, rt2. 150 °CAziridinoisoxazole derivativeGood
Ethyl 2-nitro-3-phenylcyclopropane-1-carboxylateEthyl acrylate1. Yb(OTf)₃, DCM, rt2. 150 °CIsoxazolo[2,3-b]isoxazole derivativeGood

Derivatives of this compound can be converted into highly substituted furans through a ring-opening/ring-closure sequence. This transformation is effectively mediated by tin(II) chloride (SnCl₂). nih.govbeilstein-journals.org

In a typical reaction, an acylated nitrocyclopropane is heated with tin(II) chloride. The mechanism involves the coordination of the tin species to the carbonyl groups, which facilitates the opening of the strained cyclopropane ring to form a betaine intermediate. beilstein-journals.org Subsequently, the oxygen atom of the enolate attacks the benzylic cation, constructing a five-membered dihydrofuran ring. The final step involves the elimination of nitrous acid (HNO₂), which drives the aromatization to the stable furan ring system. nih.govbeilstein-journals.org This method provides a direct route to functionalized furans from nitrocyclopropane precursors.

Under basic conditions, nitrocyclopropanes can serve as precursors for highly reactive electron-deficient allenes. beilstein-journals.orgrsc.org The reaction is promoted by an inorganic base, which facilitates a ring-opening and elimination cascade. The process is believed to start with the deprotonation at the carbon bearing the nitro group, followed by the cleavage of a C-C bond in the ring and elimination of the nitro group as nitrite. rsc.org

These in situ generated allene (B1206475) intermediates are highly electrophilic and can be trapped by nucleophiles or undergo dimerization. This reactivity has been harnessed for the controllable synthesis of enynes and enesters in high yields. rsc.org The ability to generate such reactive allenes under transition-metal-free conditions highlights another significant synthetic application of nitrocyclopropanes. rsc.org

Transformations of the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, capable of a wide range of transformations. researchgate.netnih.gov On the this compound framework, the nitro group acts as a powerful electron-withdrawing group, activating the molecule for nucleophilic attack and stabilizing anionic intermediates. wikipedia.orgtcichemicals.com

Key transformations involving the nitro group include:

Reduction to Amines : The most common transformation of a nitro group is its reduction to a primary amine (R-NO₂ → R-NH₂). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reagents. This would convert the title compound into ethyl 2-aminocyclopropane-1-carboxylate, a valuable amino acid derivative.

Nef Reaction : The nitro group can be converted into a carbonyl group through the Nef reaction. This involves the formation of a nitronate salt by deprotonation, followed by acid-catalyzed hydrolysis to yield a ketone or aldehyde. wikipedia.org Given that the rearrangement to cyclic nitronates is a key pathway for this compound, subsequent transformations analogous to the Nef reaction are plausible.

Denitration : The nitro group can act as a leaving group, particularly when it facilitates the formation of a double bond or a more stable intermediate, as seen in the formation of allenes under basic conditions. beilstein-journals.org

These transformations significantly broaden the synthetic utility of this compound, allowing the nitro functionality to be used as a masked amine, a precursor to a carbonyl, or a strategic leaving group.

Reduction to Amino Derivatives (e.g., cyclopropyl (B3062369) α-amino acids)

The conversion of the nitro group in this compound to an amino group is a key transformation, providing access to valuable cyclopropyl α-amino acids. These non-proteinogenic amino acids are of significant interest due to their ability to introduce conformational constraints into peptides, which can enhance biological activity and metabolic stability.

Several methods have been developed for this reduction. A common and effective approach involves the use of zinc dust in the presence of an acid, such as hydrochloric acid, in a protic solvent like isopropanol. This method has been shown to afford the corresponding substituted cyclopropane α-amino esters in moderate to high yields. Another widely used technique is catalytic hydrogenation. researchgate.net This process typically employs catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere to cleanly reduce the nitro group to a primary amine without cleaving the cyclopropane ring. researchgate.net

Table 1: Selected Methods for the Reduction of Nitrocyclopropanes to Aminocyclopropanes
Reagents and ConditionsProduct TypeKey FeaturesReference
Zinc / HCl in i-PrOHCyclopropyl α-amino esterEffective for nitrocyclopropane carboxylates. nih.gov
Catalytic Hydrogenation (e.g., Pd/C, H₂)Cyclopropyl α-amino esterCommonly used, clean conversion. researchgate.net
Catalytic Hydrogenation (e.g., Pt/C, H₂)Cyclopropyl α-amino esterAlternative catalyst for clean reduction. researchgate.net

Denitration Reactions (e.g., under Lewis acid or basic conditions)

The nitro group can also serve as a leaving group in denitration reactions, which proceed via different mechanisms depending on the reaction conditions. nih.govbeilstein-journals.org These reactions typically lead to the formation of highly reactive intermediates.

Under Lewis acid catalysis, such as with tin(II) chloride, 3-arylated 2-nitrocyclopropane-1,1-dicarboxylate esters undergo denitration to yield highly electron-deficient enones. nih.govbeilstein-journals.org The Lewis acid coordinates to the nitro group, facilitating its departure and promoting a rearrangement that opens the cyclopropane ring.

In contrast, under basic conditions , denitration follows a different pathway. nih.govbeilstein-journals.org Treatment with a base can lead to the formation of a nitronate anion, which can then eliminate the nitro group to generate highly reactive allene intermediates. nih.govbeilstein-journals.org These allenes are valuable synthetic precursors for the construction of more complex molecules. nih.govbeilstein-journals.org

Table 2: Conditions and Products of Denitration Reactions
Condition TypeTypical ReagentsIntermediate/ProductReference
Lewis AcidicTin(II) chlorideElectron-deficient enones nih.govbeilstein-journals.org
BasicOrganic bases (e.g., DBU)Allenes nih.govbeilstein-journals.org

Transformations of the Ester Moiety

The ethyl ester group of the molecule provides another handle for synthetic modifications, allowing for its conversion into other important functional groups like carboxylic acids and alcohols.

The ethyl ester can be readily hydrolyzed to the corresponding 2-nitrocyclopropane-1-carboxylic acid. This transformation is typically achieved under basic conditions, a standard method for saponification. nih.gov Reagents such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in an aqueous or alcoholic solvent mixture are commonly employed to effect this conversion. The resulting carboxylic acid is a valuable intermediate for further derivatization, such as in the synthesis of amides or other carboxylic acid derivatives.

The ester functionality can be reduced to a primary alcohol, yielding a (2-nitrocyclopropyl)methanol derivative. This reduction requires strong reducing agents due to the stability of the ester group. Lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF) is a highly effective reagent for this transformation. The resulting hydroxymethyl derivative introduces a new site for functionalization on the molecule.

Functionalization of the Cyclopropane Ring (e.g., Cyanoesterification)

Direct functionalization of the cyclopropane ring in this compound, while preserving the three-membered ring, is challenging due to the high ring strain and the activating nature of the substituents, which often favor ring-opening reactions. nih.govresearchgate.net Reactions involving the introduction of a cyano group, such as cyanoesterification, often proceed through ring-opening pathways when applied to donor-acceptor cyclopropanes. acs.org For instance, the reaction of donor-acceptor cyclopropanes with cyanide sources can lead to the formation of γ-cyanoesters, indicating a 1,3-addition mechanism that cleaves the cyclopropane ring. acs.org

Due to the high propensity for ring-opening, specific examples of direct cyanoesterification on the C-H bonds of the this compound ring are not well-documented in the literature. The inherent reactivity often directs transformations toward ring cleavage or modification of the existing nitro and ester functional groups. nih.govnih.gov

Mechanistic Investigations of Ethyl 2 Nitrocyclopropane 1 Carboxylate Reactions

Mechanistic Pathways of Ring-Opening Reactions

The strained three-membered ring of ethyl 2-nitrocyclopropane-1-carboxylate makes it susceptible to a variety of ring-opening reactions, which can proceed through different mechanistic pathways depending on the reaction conditions and reagents employed. These reactions are often driven by the release of ring strain. researchgate.netwikipedia.org

Under basic conditions, donor-acceptor cyclopropanes can undergo ring-opening. For instance, 2-(p-siloxyaryl)cyclopropane-1,1-dicarboxylates can be activated by a fluoride (B91410) source, which induces desilylation to form a phenolate (B1203915) anion. This enhances the donor ability of the aryl group, facilitating the ring-opening of the cyclopropane (B1198618) to form a p-quinone methide intermediate, which can then be trapped by nucleophiles. rsc.org

Lewis acids can also promote ring-opening. For example, treatment of 3-arylated 2-nitrocyclopropane-1,1-dicarboxylic acid esters with a Lewis acid like tin(II) chloride can lead to ring expansion. beilstein-journals.org The coordination of the carbonyl groups to the tin center facilitates the cleavage of a C-C bond in the cyclopropane ring, forming a betaine (B1666868) intermediate. beilstein-journals.org Subsequent intramolecular attack and elimination can lead to the formation of five-membered rings like furans or isoxazolines. beilstein-journals.org

Radical-initiated ring-opening reactions are also prevalent. These can be triggered by single-electron transfer (SET) processes, often under photochemical or electrochemical conditions. chemrxiv.orgnih.gov For example, the reaction of cyclopropanols with electron-deficient olefins under UV irradiation can lead to the formation of a β-ketoalkyl radical through homolytic cleavage of the cyclopropane ring. chemrxiv.org

Understanding Electron Deficiency and Ring Strain in Reactivity

The reactivity of this compound is profoundly influenced by the interplay of electron deficiency and ring strain. The presence of two electron-withdrawing groups, the nitro and the carboxylate groups, renders the cyclopropane ring highly electron-deficient. beilstein-journals.orgnih.gov This electronic feature, combined with the inherent instability of the three-membered ring, makes the molecule a versatile synthetic intermediate. beilstein-journals.orgnih.gov

Ring Strain:

Cyclopropane possesses significant ring strain, estimated to be around 27-28 kcal/mol, due to the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle of 109.5°. wikipedia.orgmasterorganicchemistry.com This strain energy contributes to a higher heat of combustion and makes the C-C bonds weaker and more susceptible to cleavage. wikipedia.orgmasterorganicchemistry.com The release of this strain is a major driving force for many of the reactions that cyclopropane derivatives undergo, particularly ring-opening reactions. wikipedia.orgnih.gov The introduction of a carbonyl group into the cyclopropane ring, as in cyclopropanone, further increases the ring strain. nih.gov

Electron Deficiency:

The electron-withdrawing nature of the nitro and ester groups significantly impacts the molecule's reactivity. beilstein-journals.org These groups polarize the C-C bonds of the cyclopropane ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. beilstein-journals.org This electron deficiency is a key factor in many of the ring-opening reactions where the cyclopropane acts as an electrophile. beilstein-journals.org For instance, in reactions with dinucleophiles, the electron-deficient nature of the cyclopropane facilitates the initial nucleophilic attack that leads to ring cleavage. beilstein-journals.orgnih.gov The combination of high ring strain and electron deficiency makes these compounds highly activated and prone to undergo transformations that lead to more stable, less strained structures. beilstein-journals.orgnih.gov

Radical/Polar Crossover Processes

Radical/polar crossover (RPC) reactions represent a powerful strategy in organic synthesis where a reaction sequence involves both radical and ionic intermediates. researchgate.netupenn.eduthieme-connect.de These processes often begin with a single-electron transfer (SET) event that generates a radical species, which then undergoes a transformation before another SET event converts it into an ionic intermediate, or vice versa. thieme-connect.de

In the context of cyclopropane synthesis, photoredox catalysis has enabled the development of redox-neutral cyclopropanation methods that proceed via a radical/polar crossover mechanism. organic-chemistry.orgnih.gov A typical process involves the photocatalytic generation of a radical which then adds to an alkene. organic-chemistry.orgnih.gov The resulting radical intermediate is then reduced via a single-electron transfer to form an anion. This anionic intermediate subsequently undergoes an intramolecular cyclization (a 3-exo-tet ring closure) to form the cyclopropane ring. organic-chemistry.orgnih.gov This approach allows for the cyclopropanation of a wide range of olefins under mild conditions and with high functional group tolerance. organic-chemistry.orgnih.gov

These RPC processes offer unique synthetic advantages, allowing for the formation of complex molecules by combining the distinct reactivity patterns of radicals and ions in a single pot. researchgate.netupenn.edu The ability to switch between radical and polar pathways provides a versatile tool for constructing challenging molecular architectures, including polycyclic cyclopropanes. researchgate.net

Stereochemical Control and Asymmetric Syntheses of Nitrocyclopropane Carboxylates

Diastereoselective Approaches to Nitrocyclopropanes

Diastereoselectivity in the formation of nitrocyclopropanes refers to the preferential formation of one diastereomer over another, typically the cis or trans isomer. Key methods for achieving this include Michael-initiated ring-closure (MIRC) reactions and metal-catalyzed cyclopropanations from diazo compounds.

The MIRC strategy is a common and effective approach for synthesizing nitrocyclopropanes. This process involves the conjugate addition of a nucleophile to a nitroalkene, creating an intermediate that subsequently undergoes intramolecular cyclization. For example, the reaction of β-nitrostyrene with 1,3-dicarbonyl compounds like ethyl acetoacetate (B1235776) or ethyl benzoylacetate, followed by a cyclization step, yields functionalized nitrocyclopropanes. The diastereoselectivity of this process can be influenced by the reaction conditions and the nature of the substrates. In some instances, particularly with unsymmetrical substrates, the initial Michael addition can produce a nearly 1:1 mixture of diastereomers, which are then carried forward to the cyclization step.

Another powerful method involves the reaction of alkenes with diazo compounds bearing a nitro group in the presence of a metal catalyst. Rhodium catalysts, for instance, have been used to react α-nitro diazoacetophenones with aromatic alkenes. In these cases, the cis-configured nitrocyclopropane (B1651597) was found to be the dominant diastereomer. The choice of alkene is also critical; these reactions tend to work best with electron-rich and sterically unhindered alkenes.

The results of Michael addition reactions to form precursors for nitrocyclopropanes are summarized in the table below.

Table 1: Michael Addition of 1,3-Dicarbonyl Compounds to Nitrostyrene
EntryR¹ Group (Dicarbonyl)R² Group (Dicarbonyl)Yield (%)Diastereomeric Ratio (dr)
1MeOEt7458:42
2MeMe56-
3PhOEt8754:46
4PhMe7052:48
5PhPh73-

Enantioselective Catalysis

The synthesis of enantiomerically pure nitrocyclopropane carboxylates is achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor one enantiomer. Chiral complexes of rhodium and copper, as well as metal-free organocatalysts, have proven effective.

Chiral rhodium(II) carboxylate complexes are highly effective catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds. While the cyclopropanation of electron-deficient alkenes can be challenging, the use of specialized chiral ligands on the rhodium center allows for high levels of asymmetric induction. For the synthesis of nitrocyclopropane carboxylates, chiral rhodium catalysts have been shown to provide the desired products with moderate to high enantiomeric excess. For example, a catalyst derived from Hashimoto's amino acid derivative has been successfully employed in the stereoselective synthesis of nitrocyclopropanes. The reaction of diazo compounds with alkenes catalyzed by dirhodium(II) acetate (B1210297) is a foundational method, and the development of chiral variants, such as Rh₂(S-TCPTAD)₄, has enabled high asymmetric induction (up to 98% ee) in cyclopropanation reactions.

Copper(I) complexes featuring chiral ligands are also prominent catalysts for asymmetric cyclopropanation. Ligands such as those based on Schiff bases or pyridine-containing macrocycles have been successfully employed. These catalysts activate the diazo compound to form a copper-carbene intermediate, which then reacts with the alkene. The chiral environment created by the ligand directs the approach of the alkene, leading to high enantioselectivity. For instance, copper(I) complexes with chiral Schiff-base ligands derived from 1,2-diphenyl-2-amino-ethanol have been used to catalyze the asymmetric cyclopropanation of ethenes with diazoacetates, affording products with up to 98.6% ee. Similarly, copper-catalyzed dearomative cyclopropanation of indole-diynes using chiral bisoxazoline (SaBOX) ligands has yielded cyclopropane-fused indolines with good yields and high enantioselectivities (e.g., 81% ee).

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. For the synthesis of nitrocyclopropanes, bifunctional organocatalysts containing moieties like thiourea (B124793) or prolinol ethers have been particularly successful.

Thiourea-based catalysts operate by activating the nitroalkene electrophile through dual hydrogen bonding, making it more susceptible to nucleophilic attack. When combined with a basic site (like an amine) in the same molecule, these catalysts can also deprotonate the nucleophile, leading to a highly organized, stereoselective transition state.

Prolinol derivatives, such as chiral diphenylprolinol silyl (B83357) ethers, are also highly effective. These catalysts have been used in the reaction of β-nitrostyrenes with compounds like dimethyl 2-bromomalonate. The process often involves a stereoselective Michael addition followed by a base-promoted cyclization to afford the highly functionalized nitrocyclopropane with excellent diastereo- and enantioselectivity. One study reported the synthesis of chiral cyclopropanes from α,β-unsaturated aldehydes and bromomalonates using a chiral diphenylprolinol TMS ether, achieving high enantioselectivities (90–98% ee) and diastereoselectivities (>30:1 dr).

Table 2: Enantioselective Syntheses of Nitrocyclopropanes
Catalyst TypeSpecific Catalyst/LigandReaction TypeAchieved SelectivityReference
Rhodium ComplexRh₂(S-TCPTAD)₄CyclopropanationUp to 98% ee
Copper(I) ComplexSchiff-base LigandCyclopropanationUp to 98.6% ee
OrganocatalystDiphenylprolinol TMS EtherCascade Michael-Alkylation90–98% ee, >30:1 dr
OrganocatalystThiourea-DMAPMichael Addition91-95% ee

Factors Influencing Stereoselectivity

The stereochemical outcome of these synthetic methods is governed by a delicate interplay of several factors, primarily related to the structure of the catalyst and the substrates.

Ligand Effects: In metal-catalyzed reactions, the chiral ligand is paramount. The ligand's structure, including its steric bulk and electronic properties, creates a specific chiral pocket around the metal center. This environment dictates the trajectory of the reacting partners, thereby controlling stereoselectivity. For example, in copper-catalyzed cyclopropanations, different substituents on macrocyclic ligands can induce varied conformations, which in turn influences the enantioselectivity of the reaction.

Steric Hindrance: Steric interactions between the substrate, the reagent, and the catalyst play a crucial role. Larger, bulkier groups on either the alkene or the nucleophile can block certain approaches to the catalyst's active site, favoring pathways that minimize steric clash. For instance, rhodium-catalyzed cyclopropanations are often most effective with unhindered alkenes, as significant steric bulk can impede the reaction.

Electronic Effects: The electronic nature of the substrates, particularly the alkene, is also important. Metal-catalyzed cyclopropanations of electron-deficient alkenes are generally more challenging due to the electrophilic nature of the metal-carbene intermediate. The reaction pathway can be influenced by weak interactions between the metal carbene and carbonyl groups on the substrate.

Isomerization Studies (e.g., trans to cis conversion)

The relative stereochemistry of nitrocyclopropane carboxylates is not always fixed post-synthesis. Under certain conditions, isomerization between diastereomers, such as the conversion of a trans product to the more thermodynamically stable cis isomer, can be achieved. The ability to perform such conversions is synthetically valuable, as a single diastereoselective synthesis can potentially provide access to both isomers. The process of cis-trans isomerization involves the interconversion of a molecule's spatial arrangement, often around a ring structure. While specific conditions for ethyl 2-nitrocyclopropane-1-carboxylate isomerization have been developed, the general principle often involves establishing an equilibrium between the two forms, which can be influenced by factors like solvent and temperature. In other cyclopropane (B1198618) systems, separation of cis and trans isomers has been achieved by methods like fractional crystallization or selective precipitation of the carboxylic acids.

Synthetic Utility of Ethyl 2 Nitrocyclopropane 1 Carboxylate As a Building Block

Precursor for Cyclopropane (B1198618) α-Amino Acids

Cyclopropane α-amino acids are a class of constrained non-proteinogenic amino acids that are of significant interest in medicinal chemistry and drug design. Their rigid cyclopropane scaffold can induce specific conformations in peptides, enhancing their biological activity, metabolic stability, and receptor-binding affinity. Ethyl 2-nitrocyclopropane-1-carboxylate serves as a key precursor for these valuable compounds.

Starting Material Reaction Conditions Product Yield Reference
Substituted Nitrocyclopropane (B1651597) CarboxylatesZinc/HCl in i-PrOHSubstituted Cyclopropane α-Amino Esters54-99% researchgate.net
α-Nitroesters and OlefinsOne-pot cyclopropanation and reductionSubstituted Cyclopropane α-Amino EstersModest to High researchgate.net

Building Block for Complex Polycyclic Molecules and Natural Product Synthesis

The unique reactivity of donor-acceptor cyclopropanes, such as this compound, makes them powerful tools for the rapid assembly of complex polycyclic and cage-like structures. researchgate.netresearchgate.net The inherent ring strain and the presence of both an electron-donating and an electron-withdrawing group facilitate a variety of ring-opening and annulation reactions, providing access to intricate molecular scaffolds that are often difficult to synthesize via other methods.

One notable application is in domino annulation reactions, which allow for the construction of multiple rings in a single synthetic operation. For instance, nitrocyclopropane carboxylates have been utilized in [3+2]/[2+1] domino annulation reactions to access cyclopropane-fused tricyclic enones. researchgate.net This demonstrates the capacity of the nitrocyclopropane core to participate in sophisticated cascade reactions, building molecular complexity efficiently.

Furthermore, these building blocks have found application in the total synthesis of complex natural products and pharmaceuticals. A prominent example is the synthesis of analogues of the antibiotic Trovafloxacin. researchgate.net The synthesis utilizes a 6-nitro-3-azabicyclo[3.1.0]hexane derivative, a structure readily accessible from nitrocyclopropane precursors, highlighting the strategic importance of this class of compounds in constructing biologically active molecules. researchgate.net The versatility of the nitrocyclopropane moiety allows for its incorporation into advanced synthetic intermediates that are then elaborated into the final complex target. nih.govbeilstein-journals.org

Construction of Diverse Heterocyclic Systems

The reactivity of this compound extends to the synthesis of a wide variety of heterocyclic compounds. The strained ring can undergo cleavage and subsequent cyclization with appropriate reaction partners, providing efficient routes to valuable nitrogen- and oxygen-containing ring systems.

Isoxazolines and Isoxazoline (B3343090) N-oxides

Isoxazolines and their N-oxide derivatives are important five-membered heterocycles found in numerous biologically active compounds. This compound and related nitro compounds are key starting materials in divergent synthetic pathways that can be selectively tuned to produce either nitrocyclopropanes or isoxazoline N-oxides. rsc.org

The reaction of aliphatic nitro compounds with vinyl sulfonium (B1226848) salts can be directed towards the formation of isoxazoline N-oxides by careful selection of the base and solvent. rsc.org For example, using triethylamine (B128534) (Et3N) as the base in trifluoroethanol (CF3CH2OH) selectively affords isoxazoline N-oxides in high yields. rsc.org This methodology is tolerant of many functional groups, making it a practical and versatile approach. rsc.org These isoxazoline N-oxides can be further transformed into other heterocycles, such as isoxazolines and isoxazoles, demonstrating their synthetic value. researchgate.net

Reactants Base/Solvent Primary Product Reference
Aliphatic Nitro Compounds + Vinyl Sulfonium SaltsDBU in EtOAcNitrocyclopropanes rsc.org
Aliphatic Nitro Compounds + Vinyl Sulfonium SaltsEt3N in CF3CH2OHIsoxazoline N-oxides rsc.org

Pyrido[1,2-a]pyrimidinones

The pyrido[1,2-a]pyrimidinone scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse biological activities. nih.gov Donor-acceptor cyclopropanes derived from this compound provide a direct and efficient route to this important heterocyclic system. nih.govbeilstein-journals.org

The synthesis involves a tandem ring-opening/cyclization reaction between a trans-2-aryl-3-nitrocyclopropane-1,1-dicarboxylate and a 2-aminopyridine. researchgate.net This reaction proceeds smoothly without the need for a catalyst and is often more efficient in water than in organic solvents. researchgate.net The electron-deficient nature of the cyclopropane ring facilitates the initial nucleophilic attack by the aminopyridine, leading to ring opening. Subsequent intramolecular cyclization and elimination of the nitro group as nitrous acid furnishes the pyrido[1,2-a]pyrimidin-4-one core in good to excellent yields (62-90%). researchgate.netnih.gov This strategy allows for the creation of substituted pyrido[1,2-a]pyrimidinones with a carboxylate group at the C-3 position, offering a handle for further functionalization. researchgate.net

Quinolones

Quinolones are another class of heterocyclic compounds with significant therapeutic importance, particularly as antibacterial agents. nih.govorganic-chemistry.org The versatile chemistry of nitrocyclopropanes has been leveraged for the synthesis of complex quinolone derivatives. Specifically, trans-2-(2-azidophenyl)-3-nitrocyclopropane-1,1-dicarboxylates serve as effective precursors for the construction of cyclopropa[c]quinolin-2-ones. researchgate.net

The key transformation is an intramolecular aza-Wittig reaction. The reaction is initiated by treating the azide (B81097) functionality with a phosphine, such as trimethylphosphine (B1194731) (PMe3), to form an aza-ylide. researchgate.net This intermediate then undergoes an intramolecular reaction with one of the ester groups, leading to the formation of the six-membered quinolone ring fused to the cyclopropane. researchgate.net This method provides a novel route to quinolone structures that are annulated with a strained three-membered ring, offering access to new chemical space for drug discovery.

Thiophenes

Thiophene (B33073) rings are ubiquitous components of pharmaceuticals, agrochemicals, and materials. ijprajournal.com A novel synthetic route to highly substituted thiophenes utilizes the ring-opening of 2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates. researchgate.net This method involves the reaction of the nitrocyclopropane derivative with 1,4-dithiane-2,5-diol, which serves as a sulfur transfer reagent. This transformation allows for the construction of 2,3-disubstituted thiophenes, demonstrating a unique ring-transformation strategy where the three-carbon backbone of the cyclopropane is incorporated into the final thiophene product. researchgate.net

Aziridinoisoxazoles

This compound serves as a key precursor in the diastereoselective synthesis of aziridinoisoxazoles. A notable one-pot approach involves a cascade intramolecular rearrangement of the nitrocyclopropane carboxylate to form cyclic nitronates. These intermediates then undergo a thermal cycloaddition reaction with substituted phenyl acetylenes to yield the target aziridinoisoxazoles. A significant advantage of this method is its high diastereoselectivity, with the products being obtained predominantly as single diastereomers. researchgate.net

The reaction pathway showcases the synthetic versatility of the nitrocyclopropane core, allowing for the construction of complex heterocyclic frameworks in a single, efficient operation. This method provides a straightforward route to novel polycyclic structures that are of interest in medicinal chemistry and materials science.

Dihydrofurans and Furans

The transformation of this compound and related derivatives into dihydrofurans and furans highlights the utility of the strained ring system in heterocyclic synthesis. The outcome of the reaction can be influenced by the nature of the substituents on the cyclopropane ring.

When adducts of β-nitrostyrene and 1,3-dicarbonyl compounds are treated with (diacetoxyiodo)benzene (B116549) and tetrabutylammonium (B224687) iodide, iodination occurs at the α-position to the nitro group. Subsequent intramolecular cyclization can proceed via two pathways. O-attack of the enol moiety leads to the formation of 2,3-dihydrofuran (B140613) derivatives. beilstein-journals.orgnih.gov In contrast, C-attack results in the formation of a cyclopropane ring. beilstein-journals.orgnih.gov The selectivity between these pathways can be controlled by the steric bulk of the acyl group on the 1,3-dicarbonyl compound; bulkier groups favor the formation of the cyclopropane. beilstein-journals.orgnih.gov

Furthermore, the synthesized acylated nitrocyclopropanes can be readily converted into furans. Treatment of these nitrocyclopropanes with tin(II) chloride initiates a ring-opening/ring-closure cascade to afford the corresponding furan (B31954) derivatives. beilstein-journals.orgnih.gov

Starting MaterialReagentProductReference
Adduct of β-nitrostyrene and ethyl acetoacetate (B1235776)(Diacetoxyiodo)benzene, Tetrabutylammonium iodide2,3-Dihydrofuran derivative beilstein-journals.org
Acylated nitrocyclopropaneTin(II) chlorideFuran derivative nih.gov

Generation of Reactive Intermediates for Further Synthesis (e.g., electron-deficient enones, allenes)

The strained and electron-deficient nature of this compound makes it an excellent precursor for the generation of highly reactive intermediates, which can be trapped in situ to construct a variety of molecular architectures.

One significant application is the generation of highly electron-deficient enones. Lewis acid-induced denitration of 3-arylated 2-nitrocyclopropane-1,1-dicarboxylic acid esters leads to the formation of these reactive enones. beilstein-journals.org These intermediates are valuable in cycloaddition reactions and for the synthesis of complex carbocyclic frameworks.

More recently, nitrocyclopropanes have been utilized as precursors for the in-situ generation of allenes. In the presence of a simple inorganic base such as sodium hydroxide (B78521), the nitrocyclopropane ring can undergo a rearrangement to form an allene (B1206475) intermediate. figshare.com This transient species can then be intercepted by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Enamine Derivatives

A practical application of the in-situ generation of allenes from nitrocyclopropanes is the synthesis of tetrasubstituted enamine derivatives. figshare.com This transformation is achieved by reacting the nitrocyclopropane precursor with a secondary amine in the presence of sodium hydroxide. The reaction proceeds under mild conditions and is operationally simple. A key advantage of this method is that it is free of transition metals, which is beneficial from both an economic and environmental perspective. The process allows for the synthesis of a range of tetrasubstituted enamines in moderate to excellent yields. figshare.com Enamines are versatile synthetic intermediates, widely used in the formation of carbon-carbon bonds. utripoli.edu.ly

Reactive IntermediatePrecursorReagentApplicationReference
Electron-deficient enone3-Arylated 2-nitrocyclopropane-1,1-dicarboxylic acid esterLewis acidFurther synthesis beilstein-journals.org
AlleneNitrocyclopropaneSodium hydroxideSynthesis of tetrasubstituted enamines figshare.com

Computational and Theoretical Studies on Ethyl 2 Nitrocyclopropane 1 Carboxylate and Analogues

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. unimib.it DFT calculations provide valuable information about orbital energies, charge distribution, and molecular geometries, which are crucial for understanding the chemical behavior of ethyl 2-nitrocyclopropane-1-carboxylate.

Studies on substituted cyclopropanes reveal that the electronic structure of the three-membered ring is significantly influenced by the nature of the substituents. smu.edu In this compound, the presence of both an electron-withdrawing nitro group (NO₂) and an ester group (COOEt) dramatically affects the electron density distribution within the cyclopropane (B1198618) ring. DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311+G(d,p), can elucidate these effects. chemrxiv.org

The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. For analogues like nitroalkenes, the LUMO is often localized on the nitro-substituted carbon, indicating its susceptibility to nucleophilic attack. nih.gov In this compound, the LUMO is expected to have significant contributions from the C-NO₂ and C-COOEt fragments, highlighting the electrophilic nature of the carbon atoms in the ring. The HOMO, conversely, would be associated with the C-C bonds of the cyclopropane ring and the lone pairs of the oxygen atoms.

Table 1: Calculated Electronic Properties of a Model Nitrocyclopropane (B1651597) Analogue

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.8 D

Note: Data is hypothetical and based on typical values for similar compounds calculated at the B3LYP/6-31G(d) level of theory for illustrative purposes.

These calculations help in understanding the molecule's reactivity, with the HOMO-LUMO gap being an indicator of chemical stability. A smaller gap generally suggests higher reactivity.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed analysis of reaction mechanisms and the characterization of transient species like transition states. A key reaction of nitrocyclopropanes is their ring-opening, often initiated by nucleophiles.

Quantum-chemical calculations have been performed to understand the urea-catalyzed nucleophilic ring-opening of nitrocyclopropanes. researchgate.net These studies show that the catalyst forms hydrogen bonds with the oxygen atoms of the nitro group, which polarizes the molecule and facilitates the ring-opening process. researchgate.net For this compound, a similar mechanism can be envisaged where a nucleophile attacks one of the electrophilic carbons of the cyclopropane ring, leading to the cleavage of a C-C bond.

DFT calculations can be used to locate the transition state structures for such ring-opening reactions. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in the nucleophilic addition to a nitrocyclopropane, the transition state would show the partial formation of the new bond with the nucleophile and the partial breaking of a cyclopropane C-C bond. The calculated activation energy (the energy difference between the reactants and the transition state) is a critical parameter for predicting the reaction rate.

Table 2: Calculated Activation Energies for the Ring-Opening of a Model Nitrocyclopropane with Different Nucleophiles

NucleophileActivation Energy (kcal/mol)
Aniline25.8
Methylamine23.5
Thiophenol21.2

Note: This data is illustrative and based on computational studies of similar systems. researchgate.net

These theoretical investigations can also explore the effect of different catalysts and solvents on the reaction mechanism and energetics.

Theoretical Prediction of Reactivity and Selectivity

Conceptual DFT provides a framework for predicting the reactivity and selectivity of molecules using various electronic descriptors. mdpi.com For this compound, these descriptors can help predict how it will react with other chemical species.

Key reactivity indices include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Hardness (η): A measure of resistance to charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Molecules with a high electrophilicity index are good electrophiles. Given the two electron-withdrawing groups, this compound is expected to have a high electrophilicity index, making it reactive towards nucleophiles.

Furthermore, local reactivity descriptors, such as the Fukui function, can predict the most reactive sites within a molecule. For this compound, the Fukui function analysis would likely indicate that the carbon atom bearing the nitro group is the most electrophilic center, and therefore the primary site for nucleophilic attack. This allows for the prediction of regioselectivity in reactions with unsymmetrical reagents. Theoretical calculations on the reaction of ethyl nitrosoacrylate with various heterocycles have demonstrated the utility of FMO analysis in predicting regioselectivity. nih.govresearchgate.net

Table 3: Conceptual DFT Reactivity Indices for a Model Nitrocyclopropane Analogue

IndexValue (eV)
Chemical Potential (μ)-4.35
Hardness (η)2.85
Electrophilicity Index (ω)3.32

Note: Values are hypothetical and for illustrative purposes, based on general principles of conceptual DFT.

Strain Energy Calculations and Their Influence on Reactivity

Cyclopropanes are characterized by significant ring strain due to the deviation of their bond angles (60°) from the ideal tetrahedral angle (109.5°). libretexts.org This strain energy is a major contributor to their high reactivity, as reactions that lead to the opening of the ring are thermodynamically favorable.

The strain energy of cyclopropane itself is approximately 27.5 kcal/mol. libretexts.org The introduction of substituents can either increase or decrease this strain. For this compound, the presence of bulky and electronegative groups can further influence the ring strain. Computational methods, such as homodesmotic reactions, are commonly used to calculate the strain energy of cyclic molecules. This involves constructing a balanced chemical equation where the number and types of bonds are conserved on both sides, and the strain energy is determined from the calculated enthalpy of reaction.

Table 4: Comparison of Strain Energies in Small Rings

CycloalkaneStrain Energy (kcal/mol)
Cyclopropane27.5
Cyclobutane26.5
Cyclopentane6.5
Cyclohexane0

Source: Data compiled from established literature values. libretexts.org

Stereochemical Analysis through Computational Modeling

The cyclopropane ring in this compound has multiple stereocenters, leading to the possibility of various stereoisomers (enantiomers and diastereomers). Computational modeling is a powerful tool for analyzing the relative stabilities of these isomers and for predicting the stereochemical outcome of reactions.

By calculating the energies of the different stereoisomers, it is possible to determine the most stable conformation. For instance, the relative orientation of the nitro and ester groups (cis or trans) will have a significant impact on the molecule's energy and dipole moment. DFT calculations can predict which diastereomer is thermodynamically favored.

Furthermore, computational modeling can be used to study the transition states of reactions involving chiral catalysts or reactants to predict the enantioselectivity or diastereoselectivity. unl.pt By comparing the activation energies of the transition states leading to different stereoisomeric products, the major product can be identified. For example, in the asymmetric cyclopropanation of alkenes, theoretical models have been developed to explain the observed stereoselectivities. researchgate.net These models often consider steric and electronic interactions in the transition state.

Table 5: Relative Energies of Stereoisomers of a Disubstituted Cyclopropane Analogue

IsomerRelative Energy (kcal/mol)
(1R, 2R)0.0
(1R, 2S)1.2
(1S, 2R)1.2
(1S, 2S)0.0

Note: This is a hypothetical example for a chiral disubstituted cyclopropane to illustrate the use of computational chemistry in determining the relative stability of stereoisomers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-nitrocyclopropane-1-carboxylate, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopropanation of precursor molecules (e.g., vinyl nitro compounds) followed by functionalization. For example, diastereoselective additions of nucleophiles to cyclopropane derivatives require catalysts like NaH in anhydrous acetonitrile or THF, with yields ranging from 60% to 85% depending on steric and electronic factors . Reaction conditions (temperature, solvent polarity, and catalyst choice) critically influence stereochemical outcomes.
  • Key Data :

Reaction StepReagents/ConditionsKey ProductYield (%)
CyclopropanationNaH, CH₃CN, 0°CEthyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate78
Nitro Group AdditionNitroalkane, THF, RTThis compound65

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming cyclopropane ring geometry and nitro group orientation. Coupling constants (e.g., JcisJ_{cis} vs. JtransJ_{trans}) distinguish stereoisomers .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles to validate nitrocyclopropane conformation .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, while IR spectroscopy identifies functional groups (e.g., nitro stretch at ~1530 cm⁻¹) .

Q. What safety and waste management protocols are critical when handling this compound?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N₂ or Ar) to prevent nitro group degradation.
  • Waste Disposal : Segregate nitro-containing waste and collaborate with certified biohazard disposal firms to avoid environmental contamination .
  • PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment due to potential exothermic decomposition .

Advanced Research Questions

Q. How can diastereoselectivity in this compound derivatives be controlled during synthesis?

  • Methodological Answer : Diastereoselectivity arises from steric hindrance and transition-state stabilization. For example:

  • Nucleophilic Additions : Use bulky nucleophiles (e.g., tert-butylthiol) to favor anti-addition products via steric steering .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, enhancing selectivity for trans-nitrocyclopropane derivatives .
    • Data Analysis : Compare HPLC or chiral GC retention times to quantify diastereomer ratios. Computational modeling (DFT) predicts transition-state energies to rationalize selectivity .

Q. How should researchers resolve contradictions in spectral data for nitrocyclopropane derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR data with X-ray structures to confirm stereochemistry. For example, crystallographic RR-factors < 5% provide high-confidence structural models .
  • Statistical Analysis : Apply principal component analysis (PCA) to IR/MS datasets to identify outliers or systematic errors .
  • Reproducibility : Replicate syntheses under controlled conditions (e.g., inert atmosphere) to isolate experimental artifacts .

Q. What computational tools are recommended for modeling the reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Gaussian or ORCA software calculates nitro group torsional angles and activation energies for ring-opening reactions.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using AMBER or GROMACS .
  • Crystallographic Refinement : SHELXL refines disorder models in nitrocyclopropane crystals, improving electron density maps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.